2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine
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Overview
Description
3,4-DIMETHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME: is a complex organic compound that combines the structural features of 3,4-dimethoxybenzaldehyde and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME typically involves multiple steps:
Formation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from veratraldehyde through various methods, including the oxidation of veratraldehyde using oxidizing agents like potassium permanganate.
Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivative: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Oxime Formation: The final step involves the reaction of the aldehyde group of 3,4-dimethoxybenzaldehyde with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3,4-DIMETHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler compound with similar functional groups.
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Properties
Molecular Formula |
C23H29N7O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N7O3/c1-15-16(2)29(10-9-28(3)4)22-21(15)23-26-20(27-30(23)14-24-22)13-33-25-12-17-7-8-18(31-5)19(11-17)32-6/h7-8,11-12,14H,9-10,13H2,1-6H3/b25-12+ |
InChI Key |
DLTOSUKCOVYFRY-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC(=C(C=C4)OC)OC)CCN(C)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC(=C(C=C4)OC)OC)CCN(C)C)C |
Origin of Product |
United States |
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